molecular formula C19H29N3O2 B2639606 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea CAS No. 1396684-69-7

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2639606
CAS No.: 1396684-69-7
M. Wt: 331.46
InChI Key: KOUWNVXRSOSRFH-UHFFFAOYSA-N
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Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea is a urea derivative characterized by a diisopropylamino-substituted alkyne chain and a 2-ethoxyphenyl group. The compound’s structure combines a rigid alkyne spacer with bulky diisopropylamino and ethoxyphenyl substituents, which may influence its physicochemical properties, receptor binding, and metabolic stability.

Properties

IUPAC Name

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-6-24-18-12-8-7-11-17(18)21-19(23)20-13-9-10-14-22(15(2)3)16(4)5/h7-8,11-12,15-16H,6,13-14H2,1-5H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWNVXRSOSRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC#CCN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H23N3O
  • Molecular Weight : 273.37 g/mol
  • IUPAC Name : N-[4-(diisopropylamino)but-2-ynyl]-3-(2-ethoxyphenyl)urea

The compound's biological activity is primarily attributed to its ability to form hydrogen bonds with various biological enzymes, which can lead to significant therapeutic effects. The urea moiety in the structure is known for its role in enzyme inhibition and has been widely utilized in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ACaki Cells9.88HDAC1 inhibition, apoptosis induction
Compound BHUVEC Cells179.03Anti-proliferative effects

The compound was evaluated against Caki renal cancer cells and demonstrated significant inhibitory activity, particularly through the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Enzyme Inhibition

The urea structure has been linked to the inhibition of various enzymes. One study focused on the synthesis of urea derivatives as inhibitors for Escherichia coli β-glucuronidase (EcGUS), revealing that modifications to the urea scaffold significantly affected inhibitory potency.

CompoundInhibition (%)Enzyme Target
Urea Derivative 168.02EcGUS
Urea Derivative 275.00EcGUS

These findings suggest that the structural components of the compound can be optimized for enhanced biological activity .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Anticancer Activity : A series of urea derivatives were synthesized and tested against renal cancer cell lines. The most active compound exhibited significant HDAC inhibition and induced apoptosis in cancer cells.
  • Enzyme Inhibition Study : The efficacy of various urea derivatives as inhibitors of EcGUS was assessed, demonstrating that specific substitutions on the urea moiety could enhance inhibitory activity.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a urea core with several analogs but differs in substituent arrangement and electronic properties. Key structural comparisons include:

Compound Name Substituents/Features Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound - 2-ethoxyphenyl; - Diisopropylamino butynyl chain Urea, alkyne, tertiary amine ~363.5 (estimated) N/A
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one - Fluorinated aromatic groups; - Piperazine ring; - E-configured alkene Ketone, piperazine, C=C bond ~481.5
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea - Thiophene; - Hydroxyphenyl; - Stereospecific (S,S) configuration Urea, hydroxyl, thiophene ~433.5
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) - Methoxyphenyl; - Imidazoline core; - Hydrobromide salt Imidazoline, methoxy, ammonium salt ~284.2 (free base)

Key Observations:

  • Aromatic Substituents : The 2-ethoxyphenyl group (ortho-substituted) may induce steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), altering binding interactions. Fluorinated analogs (e.g., ) exhibit stronger hydrogen-bonding capacity via C—H⋯F interactions.
  • Core Flexibility : The alkyne spacer in the target compound introduces rigidity, contrasting with the flexible propyl chains in or the piperazine ring in .

Reaction Conditions :

  • The use of potassium phosphate and N,N-diisopropylethylamine in contrasts with milder conditions for less sterically hindered substrates.
Pharmacological and Physicochemical Properties
  • Solubility: The diisopropylamino group may reduce aqueous solubility compared to hydroxylated analogs (e.g., ) but improve blood-brain barrier penetration.
  • Hydrogen Bonding : The urea moiety in all compounds facilitates hydrogen bonding with biological targets. Fluorinated analogs () exhibit additional C—H⋯F interactions, which may enhance binding affinity.
  • Metabolic Stability: Bulky substituents (e.g., diisopropylamino) could slow hepatic metabolism compared to smaller groups (e.g., dimethylamino in ).

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